Binding Affinity and Kinetic Comparison: OTUB2-IN-1 vs. COV‑1 and LN5P45
OTUB2‑IN‑1 exhibits a KD of approximately 12 µM for recombinant OTUB2 as determined by surface plasmon resonance (SPR) [1]. In contrast, the covalent inhibitor LN5P45 achieves an IC₅₀ of 2.3 ± 0.4 µM and a kinact/KI of 45.7 M⁻¹ s⁻¹ in a fluorogenic substrate assay [2]. The previously described inhibitor COV‑1 (compound 1) shows an IC₅₀ of 15.4 µM with a kinact/KI of only 3.7 M⁻¹ s⁻¹ [2]. These data place OTUB2‑IN‑1 in an intermediate affinity range, distinct from both the high‑potency covalent binder LN5P45 and the lower‑efficiency covalent inhibitor COV‑1.
| Evidence Dimension | Target binding affinity / potency |
|---|---|
| Target Compound Data | KD ≈ 12 µM (SPR) |
| Comparator Or Baseline | LN5P45: IC₅₀ = 2.3 ± 0.4 µM, kinact/KI = 45.7 M⁻¹ s⁻¹; COV‑1: IC₅₀ = 15.4 µM, kinact/KI = 3.7 M⁻¹ s⁻¹ |
| Quantified Difference | OTUB2‑IN‑1 exhibits ~5‑fold lower potency than LN5P45 (KD 12 µM vs. IC₅₀ 2.3 µM), but ~1.3‑fold higher potency than COV‑1 (15.4 µM) in respective assays |
| Conditions | SPR for OTUB2‑IN‑1; recombinant OTUB2 + UbRhoMP substrate, 2.5 h incubation for LN5P45 and COV‑1 |
Why This Matters
Selection of OTUB2‑IN‑1 versus LN5P45 or COV‑1 should be guided by the desired mechanism (non‑covalent inhibition vs. covalent modification) and the required concentration window for cellular studies.
- [1] Ren J, Yu Z, Jiang Y, et al. Pharmaceutical targeting of OTUB2 sensitizes tumors to cytotoxic T cells via degradation of PD-L1. Nat Commun. 2024;15:44466. doi:10.1038/s41467-023-44466-7 View Source
- [2] Gan J, de Vries J, Akkermans JJLL, et al. Cellular Validation of a Chemically Improved Inhibitor Identifies Monoubiquitination on OTUB2. ACS Chem Biol. 2023;18(9):2003-2013. doi:10.1021/acschembio.3c00227 View Source
